molecular formula C24H19N7O B2969864 (E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843617-89-0

(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2969864
CAS RN: 843617-89-0
M. Wt: 421.464
InChI Key: ZLFQJMAGTJQOJK-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including an amino group, a pyridine ring, a pyrrolo[2,3-b]quinoxaline moiety, and a p-tolyl group. The presence of these groups suggests that the compound could exhibit interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the pyrrolo[2,3-b]quinoxaline moiety. The presence of the pyridine ring could also influence the electronic properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of the amino group and the pyridine ring. For example, the amino group could participate in acid-base reactions, while the pyridine ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar amino group and the aromatic rings. Its melting and boiling points would be influenced by the size and shape of the molecule .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s being used as a drug, its mechanism of action would depend on the biological target it interacts with. If it’s being used as a catalyst or a ligand in a chemical reaction, its mechanism of action would depend on the nature of the reaction .

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it’s being studied for its potential use as a drug, future research could involve studying its pharmacokinetics and pharmacodynamics, conducting preclinical and clinical trials, and optimizing its structure for better activity and fewer side effects .

properties

IUPAC Name

2-amino-N-(4-methylphenyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N7O/c1-15-6-8-17(9-7-15)28-24(32)20-21-23(30-19-5-3-2-4-18(19)29-21)31(22(20)25)27-14-16-10-12-26-13-11-16/h2-14H,25H2,1H3,(H,28,32)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFQJMAGTJQOJK-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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